molecular formula C11H15NO5S B2582137 3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid CAS No. 1018528-60-3

3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid

Cat. No. B2582137
CAS RN: 1018528-60-3
M. Wt: 273.3
InChI Key: QSLVWEHZSWYDJC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid” consists of a methoxyaniline group attached to a sulfonyl group, which is further attached to a 2-methylpropanoic acid group.


Chemical Reactions Analysis

While specific chemical reactions involving “3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid” are not available, sulfonyl groups are known to participate in various reactions. For instance, pinacol boronic esters can undergo catalytic protodeboronation .

Scientific Research Applications

Nanocomposite Materials

Compounds with methoxyanilino sulfonyl groups have been studied for their role in creating nanocomposites, particularly those involving polyaniline (PAn) and derivatives like poly(2-methoxyaniline-5-sulfonic acid) (PMAS). These materials exhibit enhanced electrical conductivity and stability, making them suitable for applications in batteries, electronic textiles, electrochromics, and chemical sensors. The synthesis of PAn/PMAS composites has shown the formation of nanofibers and nanoparticles that contribute to these improved properties (Masdarolomoor et al., 2006).

Sulfonated Polymers

Research on fully sulfonated, water-soluble polyaniline derivatives like poly(2-methoxyaniline-5-sulfonic acid) reveals their significant resistance to alkaline dedoping, maintaining conductivity even in strong alkaline conditions. This property, along with observed conformational changes in the presence of metal salts and OH− ions, suggests potential applications in developing more durable conducting polymers for various technological applications (Strounina et al., 2003).

Metal Extraction

Sulfonyl-bridged oligo(benzoic acid)s demonstrate high extractability towards lanthanoid ions, suggesting applications in metal recovery and separation processes. The structural features of these compounds, including hydrogen bonding and molecular configuration, contribute to their effectiveness as metal extractants (Morohashi et al., 2014).

Proton Exchange Membranes

In the field of fuel cell technology, sulfonated polymers with methoxy and sulfonyl functionalities have been explored as materials for proton exchange membranes (PEMs). These studies focus on the synthesis of side-chain grafted sulfonated poly(arylene ether sulfone) copolymers, which exhibit high proton conductivity and are promising for fuel cell applications (Kim et al., 2008).

properties

IUPAC Name

3-[(3-methoxyphenyl)sulfamoyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8(11(13)14)7-18(15,16)12-9-4-3-5-10(6-9)17-2/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLVWEHZSWYDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Methoxyanilino)sulfonyl]-2-methylpropanoic acid

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